2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Overview
Description
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a complex organic compound that features a bromine atom, a trimethylsilyl group, and a pyrrolo[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a pyrrolo[2,3-b]pyrazine derivative, followed by the introduction of the trimethylsilyl group and the ethoxy methyl group under specific reaction conditions. The final step involves the formylation of the compound to introduce the carbaldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the trimethylsilyl group can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyridine-7-carbaldehyde
Uniqueness
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is unique due to its specific combination of functional groups and its pyrrolo[2,3-b]pyrazine core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
2-bromo-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2Si/c1-20(2,3)5-4-19-9-17-7-10(8-18)12-13(17)15-6-11(14)16-12/h6-8H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGYCXSMQFACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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